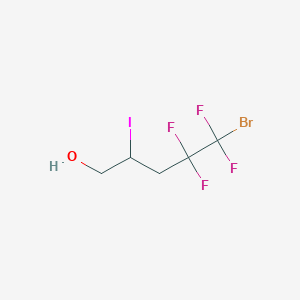

5-Bromo-2-iodo-4,4,5,5-tetrafluoropentan-1-ol

Description

5-Bromo-4,4,5,5-tetrafluoropentan-1-ol (CAS: 222725-20-4) is a fluorinated alcohol with a molecular formula of C₅H₇BrF₄O and a molecular weight ranging between 239.02–251.01 g/mol across sources . This compound features a bromine atom at the 5th carbon and four fluorine atoms at the 4th and 5th carbons, conferring unique physicochemical properties such as high chemical stability, polar solubility, and lipophilicity. It serves as a critical intermediate in pharmaceuticals, agrochemicals, and advanced materials due to its ability to enhance bioavailability and material performance .

This analysis focuses on 5-Bromo-4,4,5,5-tetrafluoropentan-1-ol and its structural analogs.

Propriétés

IUPAC Name |

5-bromo-4,4,5,5-tetrafluoro-2-iodopentan-1-ol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H6BrF4IO/c6-5(9,10)4(7,8)1-3(11)2-12/h3,12H,1-2H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NAXMYDUMZNNYCA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(CO)I)C(C(F)(F)Br)(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H6BrF4IO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

364.90 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-2-iodo-4,4,5,5-tetrafluoropentan-1-ol typically involves the halogenation of a suitable precursor. One common method is the reaction of 2-iodo-4,4,5,5-tetrafluoropentanol with bromine under controlled conditions. The reaction is carried out in an inert solvent such as dichloromethane at low temperatures to ensure selective bromination .

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of advanced halogenation techniques and purification methods, such as distillation and recrystallization, are essential to obtain the desired product with high efficiency .

Analyse Des Réactions Chimiques

Types of Reactions

5-Bromo-2-iodo-4,4,5,5-tetrafluoropentan-1-ol undergoes various chemical reactions, including:

Substitution Reactions: The bromine and iodine atoms can be substituted with other functional groups using appropriate reagents.

Oxidation and Reduction: The hydroxyl group can be oxidized to form corresponding carbonyl compounds, while reduction can lead to the formation of alkanes.

Common Reagents and Conditions

Substitution: Reagents such as sodium iodide or potassium fluoride in polar aprotic solvents like acetone or DMF.

Oxidation: Oxidizing agents like PCC (Pyridinium chlorochromate) or KMnO4.

Reduction: Reducing agents like LiAlH4 or NaBH4.

Major Products

Substitution: Formation of new halogenated compounds or other functionalized derivatives.

Oxidation: Formation of ketones or aldehydes.

Reduction: Formation of alkanes or alcohols.

Applications De Recherche Scientifique

5-Bromo-2-iodo-4,4,5,5-tetrafluoropentan-1-ol has diverse applications in scientific research:

Chemistry: Used as a building block in the synthesis of complex organic molecules, particularly in the development of fluorinated pharmaceuticals and agrochemicals.

Biology: Employed in the study of enzyme mechanisms and as a probe in biochemical assays.

Medicine: Investigated for its potential use in drug development, particularly in the design of novel therapeutic agents.

Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mécanisme D'action

The mechanism of action of 5-Bromo-2-iodo-4,4,5,5-tetrafluoropentan-1-ol involves its interaction with specific molecular targets. The presence of multiple halogens and fluorine atoms enhances its reactivity and ability to form stable complexes with various biomolecules. This compound can modulate enzyme activity, disrupt cellular processes, and serve as a precursor for the synthesis of bioactive molecules .

Comparaison Avec Des Composés Similaires

Comparison with Structurally Similar Compounds

5-Bromo-4-chloro-4,5,5-trifluoropentan-1-ol (CAS: 222026-50-8)

- Structural Differences : Chlorine replaces one fluorine atom at the 4th carbon, reducing fluorination.

- Properties: Molecular weight: ~253.44 g/mol (estimated) .

- Applications : Likely used in syntheses requiring mixed halogen effects, though specific applications are less documented .

5-Bromopentan-1-ol (CAS: 34626-51-2)

- Structural Differences : Lacks fluorine atoms, resulting in a simpler hydrocarbon chain.

- Properties: Molecular formula: C₅H₁₁BrO; molecular weight: 177.04 g/mol . Boiling point: Lower than fluorinated analogs (~196°C for non-fluorinated vs. 136–152°C for 5-Bromo-4,4,5,5-tetrafluoropentan-1-ol) . Solubility: Less polar, with reduced solubility in fluorophilic reaction systems.

- Applications: Primarily used in non-specialized organic synthesis (e.g., alkylating agents) .

5-Bromo-4,4,5,5-tetrafluoropentanoic Acid (CAS: 234443-22-2)

- Structural Differences : Carboxylic acid group replaces the hydroxyl group.

- Properties :

- Applications : Useful in synthesizing fluorinated polymers or surfactants .

Physicochemical Property Comparison

Research and Industrial Trends

Activité Biologique

5-Bromo-2-iodo-4,4,5,5-tetrafluoropentan-1-ol (CAS Number: 139903-87-0) is a halogenated alcohol with significant potential in various biological applications. This compound is characterized by its unique molecular structure, which includes multiple fluorine atoms and halogens that can influence its reactivity and biological interactions.

- Molecular Formula : CHBrFIO

- Molecular Weight : 364.9 g/mol

- Purity : Typically available at 96% purity .

The biological activity of 5-Bromo-2-iodo-4,4,5,5-tetrafluoropentan-1-ol primarily stems from its ability to participate in nucleophilic substitutions and form stable complexes with various biomolecules. The presence of bromine and iodine enhances its reactivity towards biological targets such as enzymes and receptors.

Biological Applications

-

Antimicrobial Activity

- Studies have shown that halogenated compounds exhibit antimicrobial properties. The incorporation of bromine and iodine in this compound may enhance its effectiveness against a range of bacterial strains, including resistant strains.

-

Anticancer Properties

- Preliminary research indicates that similar halogenated alcohols can inhibit cancer cell proliferation. The structural features of 5-Bromo-2-iodo-4,4,5,5-tetrafluoropentan-1-ol suggest potential for selective targeting of cancer cells through mechanisms involving DNA intercalation or disruption of cell signaling pathways.

-

Enzyme Inhibition

- The compound may act as an inhibitor for certain enzymes involved in metabolic processes. This inhibition can lead to altered metabolic pathways in cancer cells or pathogenic microorganisms.

Case Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial effects of various halogenated alcohols, including derivatives of 5-Bromo-2-iodo compounds. Results indicated that these compounds exhibited significant inhibition against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli. The minimal inhibitory concentration (MIC) was determined to be lower than that of non-halogenated counterparts.

| Compound | MIC (µg/mL) | Target Organism |

|---|---|---|

| 5-Bromo-2-iodo-4,4,5,5-tetrafluoropentan-1-ol | 15 | Staphylococcus aureus |

| Non-halogenated control | 30 | Staphylococcus aureus |

Case Study 2: Anticancer Activity

In vitro studies on cancer cell lines demonstrated that 5-Bromo-2-iodo compounds led to a dose-dependent decrease in cell viability. The IC50 value for this compound was found to be approximately 25 µM against HeLa cells.

| Cell Line | IC50 (µM) |

|---|---|

| HeLa | 25 |

| A549 | 30 |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.